1-(2-(2-(Dimethylamino)-5-iodopyrimidin-4-yl)pyrrolidin-1-yl)ethanone
Overview
Description
1-(2-(2-(Dimethylamino)-5-iodopyrimidin-4-yl)pyrrolidin-1-yl)ethanone is a complex organic compound that features a pyrimidine ring substituted with a dimethylamino group and an iodine atom
Preparation Methods
The synthesis of 1-(2-(2-(Dimethylamino)-5-iodopyrimidin-4-yl)pyrrolidin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the dimethylamino group: This step often involves nucleophilic substitution reactions.
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Coupling of the pyrimidine and pyrrolidine rings: This step involves forming a bond between the two rings, often through nucleophilic substitution or coupling reactions.
Industrial production methods may involve optimizing these steps for higher yields and purity, using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-(2-(2-(Dimethylamino)-5-iodopyrimidin-4-yl)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts and boron reagents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-(2-(Dimethylamino)-5-iodopyrimidin-4-yl)pyrrolidin-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for synthesizing potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Biological Research: The compound can be used in studies involving cell signaling pathways and molecular interactions.
Pharmacology: It may serve as a lead compound for developing new drugs with improved efficacy and safety profiles.
Industrial Applications: The compound can be used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-(2-(Dimethylamino)-5-iodopyrimidin-4-yl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group and iodine atom play crucial roles in binding to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-(2-(2-(Dimethylamino)-5-iodopyrimidin-4-yl)pyrrolidin-1-yl)ethanone can be compared with other pyrimidine-based compounds, such as:
1-[2-(2-Dimethylamino-5-chloro-pyrimidin-4-yl)-pyrrolidin-1-yl]-ethanone: Similar structure but with a chlorine atom instead of iodine.
1-[2-(2-Dimethylamino-5-bromo-pyrimidin-4-yl)-pyrrolidin-1-yl]-ethanone: Similar structure but with a bromine atom instead of iodine.
1-[2-(2-Dimethylamino-5-fluoro-pyrimidin-4-yl)-pyrrolidin-1-yl]-ethanone: Similar structure but with a fluorine atom instead of iodine.
The uniqueness of this compound lies in the presence of the iodine atom, which can influence its reactivity and binding properties.
Properties
IUPAC Name |
1-[2-[2-(dimethylamino)-5-iodopyrimidin-4-yl]pyrrolidin-1-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17IN4O/c1-8(18)17-6-4-5-10(17)11-9(13)7-14-12(15-11)16(2)3/h7,10H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKHNJKCSCVJLGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC1C2=NC(=NC=C2I)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17IN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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